trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate
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Overview
Description
Coenzyme A trilithium salt is a derivative of pantothenic acid and serves as an essential cofactor in living organisms. It plays a crucial role in carboxylic acid metabolism, including the metabolism of short and long-chain fatty acids. Coenzyme A trilithium salt is involved in the transport of acyl groups and the activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coenzyme A trilithium salt is synthesized from phosphopantothenate through the action of the enzyme pantothenate kinase. This enzyme catalyzes the phosphorylation of pantothenate, which is a key step in the biosynthesis of coenzyme A .
Industrial Production Methods
Industrial production of coenzyme A trilithium salt involves the fermentation of microorganisms that have been genetically engineered to overproduce the enzyme pantothenate kinase. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate and purify the coenzyme A trilithium salt .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A trilithium salt undergoes various types of reactions, including:
Acylation: It acts as a cofactor in enzymatic acyl-group transfer reactions.
Oxidation and Reduction: It participates in the synthesis and oxidation of fatty acids
Common Reagents and Conditions
Common reagents used in reactions involving coenzyme A trilithium salt include acyl-CoA synthetase and acetyl-CoA carboxylase. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from reactions involving coenzyme A trilithium salt include acetyl-CoA, malonyl-CoA, and other acyl-CoA derivatives .
Scientific Research Applications
Coenzyme A trilithium salt has a wide range of scientific research applications, including:
Chemistry: It is used in the study of enzymatic acyl-group transfer reactions and fatty acid metabolism.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It is involved in the study of metabolic disorders, such as diabetes and obesity, and is used in the development of therapeutic agents.
Industry: It is used in the production of various biochemicals and pharmaceuticals .
Mechanism of Action
Coenzyme A trilithium salt exerts its effects by facilitating the transfer of acyl groups in enzymatic reactions. It activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism. The molecular targets of coenzyme A trilithium salt include acyl-CoA synthetase and acetyl-CoA carboxylase .
Comparison with Similar Compounds
Similar Compounds
- Acetyl coenzyme A trisodium salt
- Crotonoyl coenzyme A trilithium salt
- Hexanoyl coenzyme A trilithium salt hydrate
- Malonyl coenzyme A lithium salt
Uniqueness
Coenzyme A trilithium salt is unique due to its role as a master regulator in carboxylic acid metabolism. It is involved in over a hundred different reactions and serves as the source of 4′-phosphopantetheine, which acts as a prosthetic group of carrier proteins of polyketide, fatty acid, and non-ribosomal peptide synthases .
Properties
Molecular Formula |
C21H33Li3N7O16P3S |
---|---|
Molecular Weight |
785.4 g/mol |
IUPAC Name |
trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate |
InChI |
InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16?,20-;;;/m1.../s1 |
InChI Key |
QSCBPHBAFBVXRK-HJKJOZROSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=NCCC(=NCCS)[O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=NCCC(=NCCS)[O-])[O-])O |
Origin of Product |
United States |
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